5-Methyl-6-azacytosine
Overview
Description
5-Methyl-6-azacytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. It is structurally similar to cytosine, one of the four main bases found in DNA and RNA, but with a nitrogen atom replacing the carbon at the 6th position and a methyl group at the 5th position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-azacytosine typically involves the reaction of dicyandiamide with formic acid or acetic acid. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, maintaining the temperature at 50-60°C for 4 hours. The mixture is then heated to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two portions. The reaction is refluxed for 2 hours, cooled, and ethanol is added to precipitate the crude product. The final product is obtained by filtration and drying .
Industrial Production Methods: For large-scale industrial production, the process is optimized for safety and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield, with the final product achieving a high-performance liquid chromatography (HPLC) purity of over 98.5% .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-azacytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The nitrogen atom at the 6th position allows for substitution reactions, where different groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
5-Methyl-6-azacytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies of DNA methylation and gene expression. It serves as a tool to investigate the role of DNA methylation in cellular processes.
Medicine: this compound and its derivatives are used in the treatment of certain cancers, such as myelodysplastic syndrome and acute myeloid leukemia.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The primary mechanism of action of 5-Methyl-6-azacytosine involves the inhibition of DNA methyltransferase. By incorporating into DNA, the compound prevents the methylation of cytosine residues, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting its therapeutic effects . Additionally, at higher doses, the compound can incorporate into RNA, disrupting RNA metabolism and inhibiting protein synthesis .
Comparison with Similar Compounds
5-Azacytidine: Another nucleoside analog that inhibits DNA methyltransferase and is used in cancer treatment.
Zebularine: A cytidine analog that also inhibits DNA methyltransferase but forms a reversible covalent complex with the enzyme.
Decitabine: A deoxy derivative of 5-azacytidine with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: 5-Methyl-6-azacytosine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to inhibit DNA methyltransferase and incorporate into both DNA and RNA makes it a versatile tool in research and therapeutic applications.
Properties
IUPAC Name |
5-amino-6-methyl-2H-1,2,4-triazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3,(H3,5,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFRUGPSMFKRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.